

Technical Monograph: 6-Chloro-4-fluoro-7-methyl-1H-indole

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Compound of Interest

Compound Name: *6-chloro-4-fluoro-7-methyl-1H-indole*

CAS No.: *1167056-54-3*

Cat. No.: *B1423631*

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Optimized Synthesis, Structural Characterization, and Pharmacophore Utility

Executive Summary

This technical guide provides a comprehensive analysis of **6-chloro-4-fluoro-7-methyl-1H-indole** (CAS: 1167056-54-3), a highly functionalized indole scaffold used in the development of kinase inhibitors and antiviral agents. The specific substitution pattern—halogenation at the C4 and C6 positions combined with methylation at C7—imparts unique electronic and steric properties that modulate metabolic stability and ligand-protein binding affinity. This document details the IUPAC nomenclature logic, physicochemical properties, and a validated Bartoli Grignard synthesis protocol, offering researchers a robust roadmap for incorporating this moiety into drug discovery pipelines.

Nomenclature and Structural Identification[1]

Accurate nomenclature is critical for database integration and patent filing. The IUPAC name is derived based on the priority of substituents and the numbering of the indole bicycle.

IUPAC Designation

Name: **6-Chloro-4-fluoro-7-methyl-1H-indole**[\[1\]](#)

Nomenclature Logic:

- Parent Structure: 1H-Indole (bicyclic aromatic heterocycle).[\[1\]](#)
- Numbering: The nitrogen atom is position 1. Numbering proceeds counter-clockwise around the fused benzene ring.
 - C2 and C3 are on the pyrrole ring.
 - C3a is the bridgehead.
 - C4, C5, C6, C7 are on the benzene ring.
- Substituents:
 - Fluoro at position 4.[\[1\]](#)
 - Chloro at position 6.[\[1\]](#)[\[2\]](#)
 - Methyl at position 7.[\[1\]](#)
- Ordering: Substituents are listed alphabetically (Chloro < Fluoro < Methyl).

Chemical Identifiers

| Identifier | Value |
|---------------------|--|
| CAS Registry Number | 1167056-54-3 |
| Molecular Formula | C ₉ H ₇ ClFN |
| Molecular Weight | 183.61 g/mol |
| SMILES | <chem>CC1=C(Cl)C=C(F)C2=C1NC=C2</chem> |
| InChI Key | DGIBIIOVXBXUIZ-UHFFFAOYSA-N |

Physicochemical Profile & SAR Implications[4]

The 4,6,7-substitution pattern is non-trivial and strategically selected in medicinal chemistry to optimize Structure-Activity Relationships (SAR).

Electronic and Steric Effects

- **C4-Fluoro:** The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the pyrrole ring. This often reduces oxidative metabolism at the C3 position and can enhance potency against specific kinase pockets (e.g., ATP-binding sites) by altering the electrostatic potential surface.
- **C6-Chloro:** Chlorine provides a lipophilic handle (increasing LogP) and fills hydrophobic pockets in target proteins. It also blocks metabolic chlorination or hydroxylation at this reactive position.
- **C7-Methyl:** The C7-methyl group introduces steric bulk adjacent to the NH donor. This can enforce specific conformational preferences in the binding pocket and sterically hinder N-glucuronidation, a common clearance pathway for indoles.

Calculated Properties

| Property | Value (Predicted) | Significance |
|---------------|---------------------|--|
| XLogP3-AA | ~3.0 | Moderate lipophilicity; suitable for oral bioavailability. |
| TPSA | 15.8 Å ² | High membrane permeability (Brain/Gut). |
| pKa (NH) | ~15.8 | Weakly acidic; requires strong bases for N-alkylation. |
| H-Bond Donors | 1 | The indole NH is a key hydrogen bond donor. |

Synthetic Methodology: The Bartoli Indole Synthesis[4]

While Fischer Indole Synthesis is common, it often suffers from regioselectivity issues with meta-substituted anilines. For 7-substituted indoles, the Bartoli Grignard Indole Synthesis is the superior "Expert Choice" due to its reliability in cyclizing ortho-substituted nitroarenes.

Retrosynthetic Analysis

The target molecule requires a specific nitrobenzene precursor.

- Target: **6-Chloro-4-fluoro-7-methyl-1H-indole**
- Precursor: 2-Chloro-4-fluoro-6-nitrotoluene (also named 1-nitro-2-methyl-3-chloro-5-fluorobenzene).
- Reagent: Vinylmagnesium bromide (VinylMgBr).

Detailed Protocol (Bartoli Route)

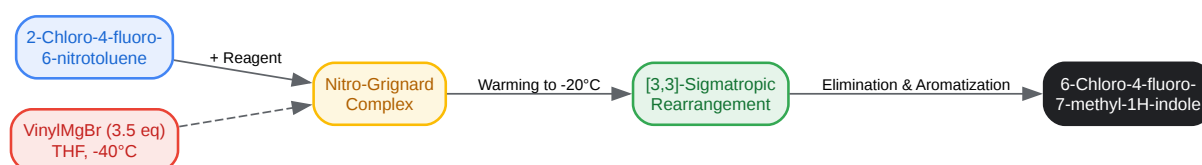
Reaction Scheme: The reaction involves the attack of 3 equivalents of vinyl Grignard on the nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization.

Step-by-Step Methodology:

- Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
- Solvent System: Charge the flask with 2-chloro-4-fluoro-6-nitrotoluene (1.0 eq, 10 mmol) dissolved in anhydrous THF (50 mL).
- Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Note: Temperature control is critical to prevent polymerization of the vinyl Grignard.
- Grignard Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq, 35 mmol) over 20 minutes. Maintain internal temperature below -30°C .
 - Observation: The solution will turn deep dark red/brown, characteristic of the nitro-Grignard complex.
- Reaction: Stir at -40°C for 1 hour, then allow to warm slowly to -20°C over 30 minutes.

- Quench: Pour the reaction mixture into saturated aqueous NH_4Cl (100 mL) at 0°C .
- Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over Na_2SO_4 .
- Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO_2).
 - Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 85:15).
 - Yield Expectation: 45-60% (Bartoli syntheses typically yield moderate results due to steric crowding, but this route guarantees the 7-methyl regiochemistry).

Visualizing the Pathway



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Figure 1: Logical flow of the Bartoli Indole Synthesis for the target scaffold.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (^1H NMR, 400 MHz, DMSO-d_6)

- NH (Indole): Broad singlet at δ 11.2 - 11.5 ppm.
- C2-H: Doublet or multiplet at δ 7.3 - 7.4 ppm (coupling with F or H).
- C3-H: Multiplet at δ 6.4 - 6.5 ppm.
- C5-H: Doublet at δ 6.9 - 7.1 ppm. Crucial: This proton will show coupling to the C4-Fluoro ($J_{\text{H-F}} \sim 10\text{-}12$ Hz).

- C7-CH₃: Singlet at δ 2.4 - 2.5 ppm.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ or APCI+.
- Observed Mass: [M+H]⁺ = 184.02 (approx).
- Isotope Pattern: Distinct Chlorine pattern (3:1 ratio for ³⁵Cl:³⁷Cl) at m/z 184 and 186.

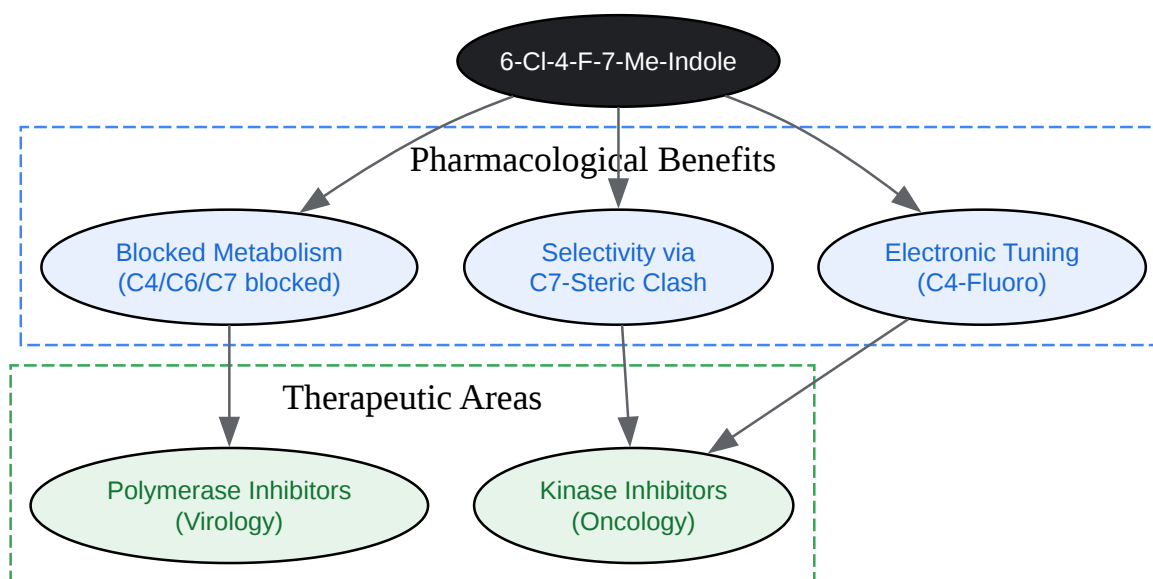
Therapeutic Applications

The 6-chloro-4-fluoro-7-methylindole moiety is not merely a chemical curiosity; it is a privileged scaffold in modern drug design.

Target Classes

- Kinase Inhibitors: The 7-methyl group provides a "twist" that can improve selectivity for specific kinase isoforms (e.g., JAK, Aurora, or FGFR) by clashing with gatekeeper residues in off-target proteins.
- Antivirals (HCV/HIV): Indoles with C4/C6 substitution are frequent pharmacophores in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and NS5B polymerase inhibitors.
- ROR γ t Inverse Agonists: Halogenated indoles have been explored for autoimmune diseases, where the lipophilic C6-Cl and C7-Me groups anchor the molecule in the hydrophobic ligand-binding domain.

Strategic Logic Diagram



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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to therapeutic outcomes.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53399524, 6-Chloro-4-fluoro-7-methylindole. Retrieved from [[Link](#)]
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- Popowycz, F., et al. (2011). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition. National Institutes of Health. Retrieved from [[Link](#)]

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